![molecular formula C12H12BrNO2 B1627081 ethyl 2-(6-bromo-1H-indol-3-yl)acetate CAS No. 919295-79-7](/img/structure/B1627081.png)
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
Overview
Description
“Ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 919295-79-7 . It has a molecular weight of 282.14 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of indole derivatives, such as “ethyl 2-(6-bromo-1H-indol-3-yl)acetate”, is a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and others .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“Ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is a powder that is stored at room temperature . It has a molecular weight of 282.14 .
Scientific Research Applications
Synthesis of Anti-corrosion Agents
Ethyl 6-Bromoindole-3-acetate has been evaluated for its potential as an anti-corrosion agent. The compound’s ability to protect metals from corrosion, especially in acidic environments, makes it valuable for industrial applications .
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Its efficacy against a range of bacterial and fungal pathogens has been demonstrated, which could lead to advancements in medical treatments .
Antioxidant Properties
The antioxidant potential of Ethyl 6-Bromoindole-3-acetate has been quantified, showing promise as a compound that can neutralize free radicals. This property is crucial for preventing oxidative stress-related diseases .
Multicomponent Reactions
Indole derivatives, including Ethyl 6-Bromoindole-3-acetate, are used in multicomponent reactions to synthesize various heterocyclic compounds. These reactions are fundamental in creating complex molecules for pharmaceuticals and other chemical industries .
Anti-influenza Virus Activity
Research has been conducted to design and synthesize derivatives of Ethyl 6-Bromoindole-3-acetate to evaluate their anti-influenza virus activity. This application is particularly relevant for the development of antiviral drugs .
Cancer Treatment Research
Indole derivatives are being studied for their biological activity against cancer cells. Ethyl 6-Bromoindole-3-acetate, with its indole core, is part of this research, contributing to the search for effective cancer therapies .
Anti-inflammatory and Analgesic Research
The biological potential of indole derivatives extends to anti-inflammatory and analgesic activities. Compounds like Ethyl 6-Bromoindole-3-acetate are being evaluated for their effectiveness in reducing inflammation and pain .
Development of Heterocyclic Structures
Ethyl 6-Bromoindole-3-acetate is used in the synthesis of new heterocycles, which are important structures in many drugs. The ability to create diverse polycyclic structures enhances the chemical toolkit available for drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHTVLBNORKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582745 | |
Record name | Ethyl (6-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate | |
CAS RN |
919295-79-7 | |
Record name | Ethyl 6-bromo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919295-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (6-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(6-bromo-1H-indol-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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